molecular formula C9H6O3 B1281939 Benzofuran-7-carboxylic acid CAS No. 90484-22-3

Benzofuran-7-carboxylic acid

Cat. No. B1281939
Key on ui cas rn: 90484-22-3
M. Wt: 162.14 g/mol
InChI Key: QMHILIQFOBNARN-UHFFFAOYSA-N
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Patent
US06303593B1

Procedure details

A mixture of 0.25 g (0.99 mmol) of 7-Carbomethoxybenzofuran and 0.1 mL of K2CO3 (1N in water) in 6 mL of methanol was stirred at it for 24 h. The reaction mixture was filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 4:1, then ethyl acetate: methanol, 9:1) to give 0.15 g of the title compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:13]2[O:12][CH:11]=[CH:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)([O:3]C)=[O:2].C([O-])([O-])=O.[K+].[K+]>CO>[O:12]1[C:13]2[C:5]([C:1]([OH:3])=[O:2])=[CH:6][CH:7]=[CH:8][C:9]=2[CH:10]=[CH:11]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(=O)(OC)C1=CC=CC=2C=COC21
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred at it for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica, hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O1C=CC2=C1C(=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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